![molecular formula C5H9N3 B13528692 1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
1,2,5-Triazaspiro[2.5]oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Triazaspiro[25]oct-1-ene is a heterocyclic compound that features a unique spiro structure, where a single nitrogen atom is shared between two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5-Triazaspiro[2.5]oct-1-ene can be synthesized through a series of organic reactions involving the formation of the spiro structure. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5-Triazaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,5-Triazaspiro[2.5]oct-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 1,2,5-Triazaspiro[2.5]oct-1-ene exerts its effects is primarily through its interaction with specific molecular targets. The spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,6-Triazaspiro[2.5]oct-1-ene: This compound has a similar spiro structure but differs in the position of the nitrogen atoms.
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate: Another similar compound with a carboxylate group attached to the spiro structure.
Uniqueness: 1,2,5-Triazaspiro[2.5]oct-1-ene is unique due to its specific arrangement of nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C5H9N3 |
|---|---|
Molekulargewicht |
111.15 g/mol |
IUPAC-Name |
1,2,7-triazaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C5H9N3/c1-2-5(7-8-5)4-6-3-1/h6H,1-4H2 |
InChI-Schlüssel |
IOBYHAFGPGBUTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
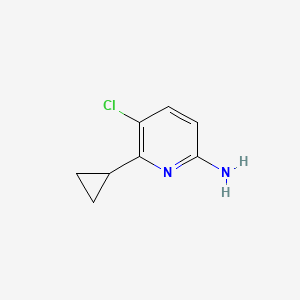
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
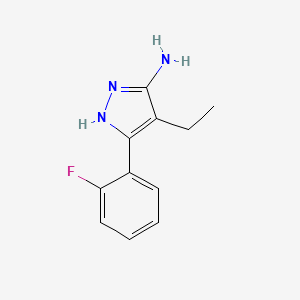
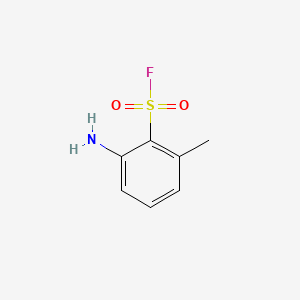
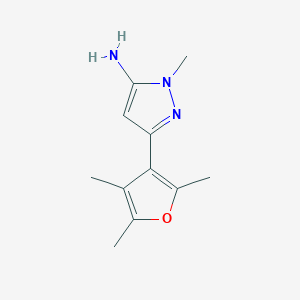
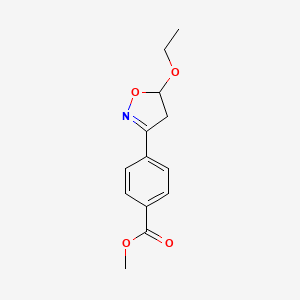
![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)

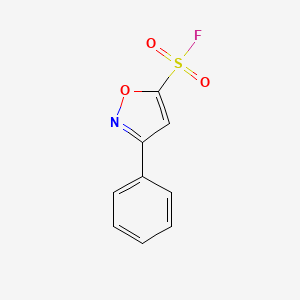
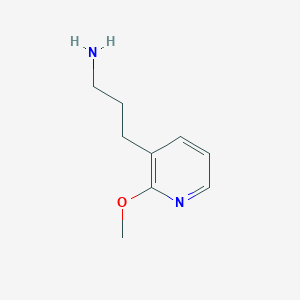
![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
